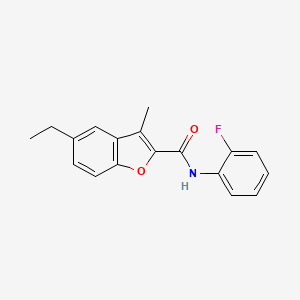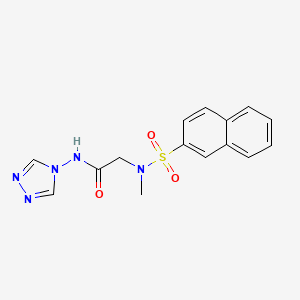![molecular formula C16H11F3N2O3 B5712000 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is known for its unique chemical properties, which make it an attractive candidate for a wide range of research studies.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that binds to specific proteins, allowing for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that allows for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments include its unique chemical properties, which make it an attractive candidate for various research studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for research on 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. In medicinal chemistry, future research could focus on optimizing the synthesis method to achieve higher yields and purity of the compound, as well as studying its potential as an anticancer agent. In biochemistry, future research could focus on developing new fluorescent probes based on this compound for the detection of protein-protein interactions. In materials science, future research could focus on using this compound as a building block for the synthesis of functional materials with specific properties.
Synthesis Methods
The synthesis of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)aniline in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
The unique chemical properties of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide make it an attractive candidate for various research studies. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)9-8-11-4-1-2-7-14(11)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZKZKQXZJSGX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)


![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)


![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)